7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of 3-amino-1,2,4-triazole with pyruvic acid and substituted salicylic aldehydes under mild heating conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also critical to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group, which may enhance its biological activity and selectivity compared to other triazolopyrimidine derivatives.
Properties
Molecular Formula |
C15H16N4O3 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
7-(2-propan-2-yloxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N4O3/c1-9(2)22-13-6-4-3-5-10(13)12-7-11(14(20)21)18-15-16-8-17-19(12)15/h3-9,12H,1-2H3,(H,20,21)(H,16,17,18) |
InChI Key |
HBYZGZANTCLNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
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